Fmoc-Arg(Me2,symmetric)-OH.HCl

説明

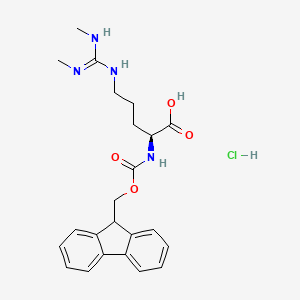

Fmoc-Arg(Me2,symmetric)-OH.HCl is a useful research compound. Its molecular formula is C23H29ClN4O4 and its molecular weight is 461 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Fmoc-Arg(Me2,symmetric)-OH.HCl, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N',N''-dimethyl-L-arginine hydrochloride, is a modified amino acid that plays a significant role in biochemical research and applications. This compound is particularly valuable in peptide synthesis and has implications in various biological processes due to its unique methylation pattern on the arginine side chain. This article explores its biological activity, mechanisms of action, and potential applications supported by relevant data.

Target of Action

Fmoc-Arg(Me2,symmetric)-OH primarily targets arginine residues in peptides and proteins. Arginine is integral to protein synthesis, cell signaling, and immune function. By modifying arginine residues, this compound can significantly influence these biological processes .

Mode of Action

The compound interacts with its targets through the methylation of the guanidino group of arginine residues. This methylation alters the charge and hydrogen bonding properties of arginine, which can affect protein structure and function. The Fmoc group protects the amino acid during peptide synthesis, ensuring selective modification .

Biochemical Pathways

This compound influences pathways related to protein synthesis and modification . Methylation can impact gene expression , signal transduction, and protein-protein interactions, leading to changes in cellular processes such as cell growth , differentiation, and immune responses .

Pharmacokinetics

The pharmacokinetics of Fmoc-Arg(Me2,symmetric)-OH involve its absorption , distribution , metabolism , and excretion (ADME) properties. The stability provided by the Fmoc group enhances the compound's bioavailability during synthesis but requires removal for biological activity. Metabolism typically involves enzymatic cleavage of the Fmoc group followed by methylation of arginine residues .

Fmoc-Arg(Me2,symmetric)-OH is crucial in biochemical reactions, interacting with various enzymes, proteins, and biomolecules. The compound undergoes several types of chemical reactions:

- Deprotection: The Fmoc group can be removed using a base such as piperidine.

- Coupling Reactions: The free amino group can form peptide bonds with other amino acids or peptides.

- Methylation: Further methylation can introduce additional methyl groups to the arginine side chain .

Scientific Research Applications

Fmoc-Arg(Me2,symmetric)-OH is widely utilized in several fields:

- Chemistry: It serves as a building block in peptide synthesis, allowing researchers to construct complex peptide sequences for structural and functional studies.

- Biology: The compound is used to create peptides that act as probes for studying protein-protein interactions, enzyme activity, and cellular signaling pathways .

- Medicine: It has applications in developing therapeutic peptides targeting specific proteins or receptors, potentially offering treatments for various diseases .

- Industry: In pharmaceuticals, it facilitates large-scale production of peptide drugs through solid-phase peptide synthesis .

Comparison with Similar Compounds

To understand its unique properties better, here’s a comparison with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-Arg(Pbf)-OH | Fmoc-protected arginine derivative | Different protecting group for side chain |

| Fmoc-Lys(Me)3-OH | Fmoc-protected lysine derivative | Methylated lysine residue |

| Fmoc-ADMA(Pbf)-OH | Asymmetric dimethylarginine | Different methylation pattern |

Fmoc-Arg(Me2,symmetric)-OH is particularly notable for its specific methylation pattern on the arginine side chain, influencing its reactivity and interactions with other molecules .

Case Studies

Research has shown that peptides synthesized using Fmoc-Arg(Me2,symmetric)-OH exhibit enhanced binding affinities in various assays. For instance:

- In a study utilizing peptide microarrays to investigate histone modifications, peptides containing this modified arginine demonstrated significant alterations in binding characteristics compared to their unmodified counterparts .

These findings underline the importance of this compound in elucidating complex biological mechanisms through modified peptide interactions.

科学的研究の応用

Peptide Synthesis

Fmoc-Arg(Me2,symmetric)-OH.HCl is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that allows for selective coupling reactions without interfering with the amino acid's reactivity.

Coupling Efficiency

The compound exhibits high coupling efficiency when used with standard activation methods such as PyBOP or TBTU. This efficiency is crucial for synthesizing peptides containing methylated arginine residues, which are important in various biological processes.

Post-Translational Modifications

Methylation of arginine residues is a significant post-translational modification that regulates protein function and interactions. This compound facilitates the introduction of these modifications into peptides, enabling researchers to study their effects on biological activity and protein dynamics .

Histone Code Studies

The compound has been employed in studies investigating the "histone code," where methylation patterns on histones influence gene expression. Peptide microarrays utilizing this compound have been developed to probe interactions between modified histones and regulatory proteins .

Protein Interaction Studies

Research has demonstrated that peptides containing this compound can be used to examine protein-protein interactions, particularly in signaling pathways where arginine methylation plays a critical role. These studies help elucidate mechanisms underlying cellular processes such as transcription and signal transduction .

Drug Development

This compound is increasingly recognized in drug development for its potential to create peptidomimetic compounds that mimic naturally occurring peptides with enhanced stability and bioavailability. These compounds can serve as leads in the development of novel therapeutics targeting diseases influenced by arginine methylation .

Antiviral Research

In antiviral research, the compound has been explored for its ability to inhibit viral replication through modulation of host cell signaling pathways affected by arginine methylation . This application highlights the compound's potential in developing antiviral agents.

Case Studies

特性

IUPAC Name |

(2S)-5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4.ClH/c1-24-22(25-2)26-13-7-12-20(21(28)29)27-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,27,30)(H,28,29)(H2,24,25,26);1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICQYUMPVBAXNV-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330286-46-8 | |

| Record name | L-Ornithine, N5-[bis(methylamino)methylene]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。